1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

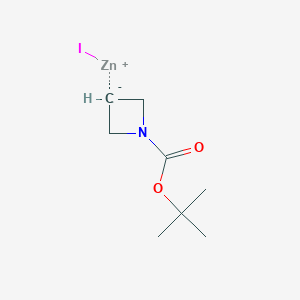

1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a specialized organozinc compound. It features a central zinc atom bonded to an iodide anion and a tert-butyl group attached to a carbonyl through an oxygen atom. This carbonyl group is further connected to an azetidin-3-yl moiety, a four-membered nitrogen-containing ring. This compound is primarily used as a nucleophilic reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide can be synthesized through the reaction of 1-t-Butoxycarbonylazetidine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the absence of impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides, acyl chlorides, and epoxides.

Common Reagents and Conditions:

Reagents: Alkyl halides, acyl chlorides, epoxides.

Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products: The major products formed from these reactions are substituted azetidines, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

1-t-Butoxycarbonylazetedin-3-ylzinc iodide is used extensively in scientific research due to its unique reactivity:

Wirkmechanismus

The mechanism of action of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form carbon-carbon and carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

1-t-Butoxycarbonylazetidine: Lacks the zinc iodide component, making it less reactive as a nucleophile.

1-t-Butoxycarbonylazetidin-3-ylmagnesium bromide: Similar reactivity but with magnesium instead of zinc, leading to different reactivity profiles and selectivity.

1-t-Butoxycarbonylazetidin-3-ylcopper iodide: Copper-based analog with distinct reactivity and applications.

Uniqueness: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide is unique due to its high nucleophilicity and stability in THF. The presence of the zinc atom provides a balance between reactivity and stability, making it a valuable reagent in organic synthesis.

Biologische Aktivität

1-t-Butoxycarbonylazetedin-3-ylzinc iodide, a zinc organometallic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-t-Butoxycarbonylazetedin-3-ylzinc iodide is characterized by its unique structure, which includes a zinc center coordinated with an azetedine derivative. Its formulation in tetrahydrofuran (THF) at a concentration of 0.50 M enhances its solubility and reactivity in biological systems.

Biological Activity

The biological activity of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily involves its derivatives and their interactions with various biological targets. The compound has been investigated for several potential therapeutic applications:

1. Antimicrobial Properties

Research indicates that zinc compounds exhibit significant antimicrobial activity. Zinc iodide, in combination with other agents like dimethyl sulfoxide (DMSO), has shown efficacy against a range of pathogens, including bacteria and viruses. For instance, studies have highlighted the virucidal effects of zinc iodide formulations against RNA and DNA viruses, including SARS-CoV-2 .

2. Anti-inflammatory Effects

Zinc plays a crucial role in modulating immune responses and reducing inflammation. Clinical studies have demonstrated that zinc supplementation can decrease inflammatory cytokines and oxidative stress markers in various populations . The incorporation of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide may enhance these effects through its unique chemical properties.

3. Potential in Cancer Therapy

Zinc compounds have been explored for their role in cancer treatment due to their ability to influence cellular signaling pathways related to apoptosis and cell proliferation. The specific mechanisms by which 1-t-Butoxycarbonylazetedin-3-ylzinc iodide exerts anti-cancer effects require further investigation but may involve modulation of zinc-dependent enzymes and transcription factors.

The mechanism of action for 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves binding to specific receptors or enzymes within cells, leading to altered biochemical pathways. The presence of zinc is known to stabilize cellular membranes and influence the activity of transcription factors involved in inflammation and immune responses .

Case Studies

Several studies have evaluated the biological activity of related zinc compounds, providing insights into the potential applications of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide:

Eigenschaften

InChI |

InChI=1S/C8H14NO2.HI.Zn/c1-8(2,3)11-7(10)9-5-4-6-9;;/h4H,5-6H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAQQBAJXGUAS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[CH-]C1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.